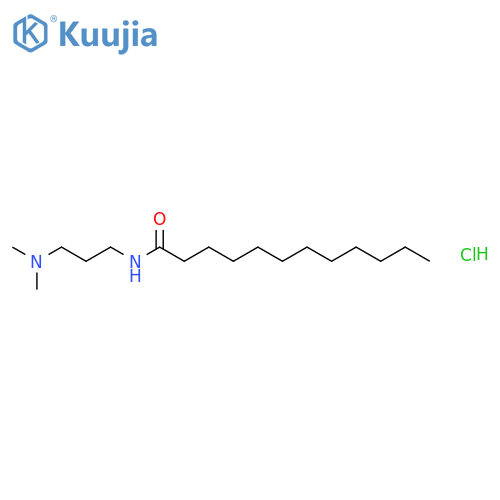Cas no 71732-95-1 (N-3-(Dimethylamino)propyllauramide Hydrochloride)
N-3-(ジメチルアミノ)プロピルラウラミド塩酸塩は、両親媒性の界面活性剤であり、優れた乳化・分散特性を示します。分子構造中の第三級アミン基と長鎖アルキル基により、陽イオン性と親油性を併せ持ち、化粧品やヘアケア製品において特に有用です。高い皮膚親和性と低刺激性を特徴とし、カチオン性界面活性剤として髪のコンディショニング効果に優れています。また、pH安定性が高く、他の界面活性剤との相溶性にも優れるため、複合処方設計が可能です。化学的安定性が高く、広範な温度条件下で機能を維持します。

71732-95-1 structure
商品名:N-3-(Dimethylamino)propyllauramide Hydrochloride
N-3-(Dimethylamino)propyllauramide Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-[3-(Dimethylamino)propyl]lauramide Hydrochloride Salt
- N-[3-(dimethylamino)propyl]dodecanamide,hydrochloride
- N-[3-(Dimethylamino)propyl]lauramide Hydrochloride
- Schercodine L Hydrochloride
- Dodecanamide,N-(3-(dimethylamino)propyl)-,monohydrochloride
- N-(3-(Dimethylamino)propyl)dodecanamide monohydrochloride
- N-[3-(dimethylamino)propyl]dodecanamide hydrochloride (1:1)
- 71732-95-1
- Dodecanamide, N-(3-(dimethylamino)propyl)-, monohydrochloride
- DTXSID00221955
- FT-0667395
- N-[3-(dimethylamino)propyl]dodecanamide;hydrochloride
- DB-244116
- N-3-(Dimethylamino)propyllauramide Hydrochloride
-
- インチ: InChI=1S/C17H36N2O.ClH/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;/h4-16H2,1-3H3,(H,18,20);1H
- InChIKey: PNPHLADFCMUXHQ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCC(=O)NCCCN(C)C.Cl
計算された属性
- せいみつぶんしりょう: 320.25900
- どういたいしつりょう: 320.2594415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 14
- 複雑さ: 217
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- PSA: 35.83000
- LogP: 5.61750
N-3-(Dimethylamino)propyllauramide Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D470910-10g |
N-[3-(Dimethylamino)propyl]lauramide Hydrochloride |
71732-95-1 | 10g |
$ 1453.00 | 2023-09-07 | ||
| TRC | D470910-1g |
N-[3-(Dimethylamino)propyl]lauramide Hydrochloride |
71732-95-1 | 1g |
$ 184.00 | 2023-09-07 |
N-3-(Dimethylamino)propyllauramide Hydrochloride 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
71732-95-1 (N-3-(Dimethylamino)propyllauramide Hydrochloride) 関連製品
- 3352-87-2(N,N-Diethyldodecanamide)
- 2602-61-1(N,N-Diethyldecanamide)
- 59227-89-3(Laurocapram)
- 996-97-4(N,N-Diethyloctanamide)
- 2556-73-2(N-Methylcaprolactam)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量